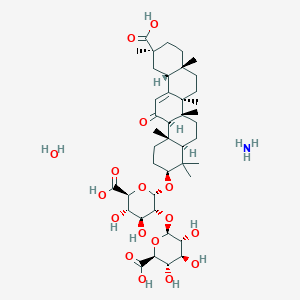
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane (DFDMBD) is an organic compound with the molecular formula C8H7BrF2O2. It is a colorless, odorless, crystalline solid that is insoluble in water. DFDMBD is used in various scientific research applications, including as a reagent in chemical synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. In addition, DFDMBD is used in the preparation of pharmaceuticals and other compounds.
Mécanisme D'action
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% functions as an organic solvent, which is a substance that can dissolve other substances. It is used to facilitate the transfer of molecules between two phases, such as between a liquid and a gas. It can also be used to facilitate the transfer of molecules between two solids, such as between a solid and a liquid.
Biochemical and Physiological Effects
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is an organic solvent, and as such, it does not have any direct biochemical or physiological effects. However, it can have indirect effects on biochemical or physiological processes. For example, when used as a solvent in chromatography, it can help to separate and isolate molecules, which can have an effect on biochemical or physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% in lab experiments is its low toxicity. It is not a hazardous chemical, and it does not pose any significant health risks. Additionally, it is a good solvent for many organic compounds and can be used to facilitate the transfer of molecules between two phases. However, 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is not a good solvent for inorganic compounds, and it is not very soluble in water.
Orientations Futures
In the future, 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% may be used in a variety of new scientific research applications. For example, it could be used in the development of new pharmaceuticals or other compounds. Additionally, it could be used to facilitate the transfer of molecules between two solids, such as between a solid and a liquid. Finally, it could be used in the development of new catalysts or reagents for chemical reactions.
Méthodes De Synthèse
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% can be synthesized by the reaction of 2,2-difluoropropionic acid with 3,3-dimethylbromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration.
Applications De Recherche Scientifique
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane, 97% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It is also used in the preparation of pharmaceuticals and other compounds.
Propriétés
IUPAC Name |
6-bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-9(2)10(12,13)15-7-4-3-6(11)5-8(7)14-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCWIARBINCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(O1)C=C(C=C2)Br)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














